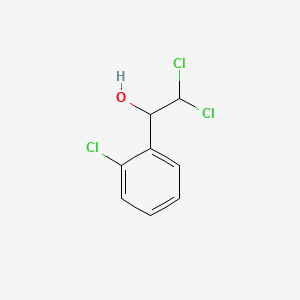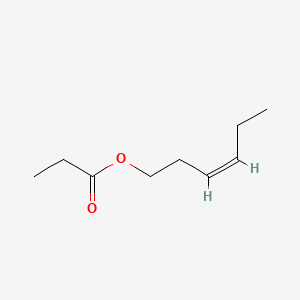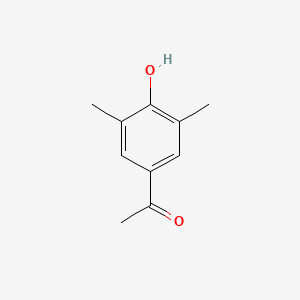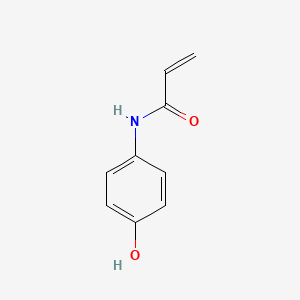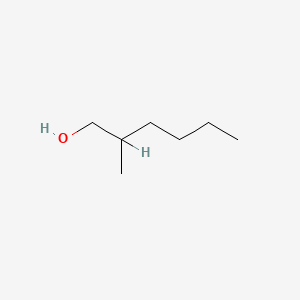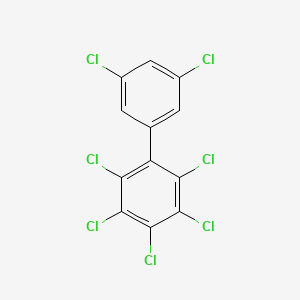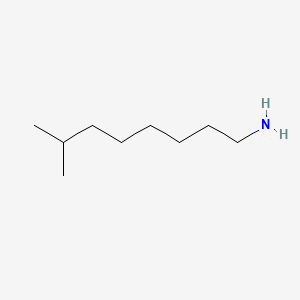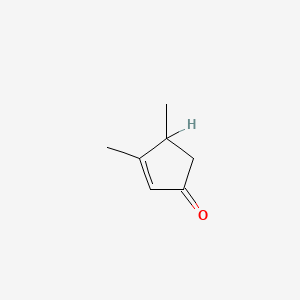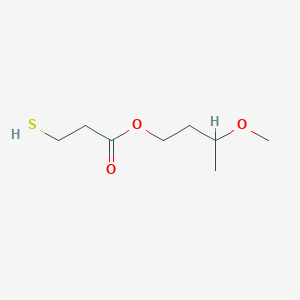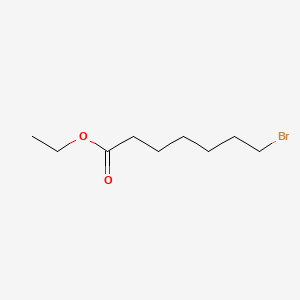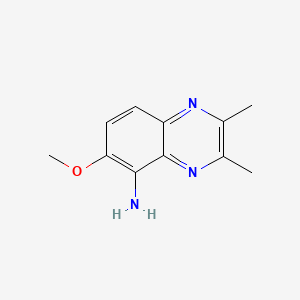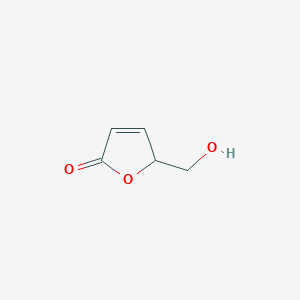
(S)-(-)-5-Hydroxymethyl-2(5H)-furanon
Übersicht
Beschreibung
(S)-(-)-5-Hydroxymethyl-2(5H)-furanone: is a chiral organic compound with the molecular formula C5H6O3. It is a derivative of 2(5H)-furanone and is known for its unique structural and chemical properties
Wissenschaftliche Forschungsanwendungen
(S)-(-)-5-Hydroxymethyl-2(5H)-furanone: has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is utilized in the flavor and fragrance industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-5-Hydroxymethyl-2(5H)-furanone typically involves the stereoselective reduction of 5-formyl-2(5H)-furanone. One common method is the use of chiral reducing agents such as L-selectride (lithium tri-sec-butylborohydride) under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar stereoselective reduction techniques. The process may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
(S)-(-)-5-Hydroxymethyl-2(5H)-furanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-formyl-2(5H)-furanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, it can be reduced to its hydroxymethyl derivative using chiral reducing agents.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various reagents to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: L-selectride (lithium tri-sec-butylborohydride).
Substitution: Acid chlorides, anhydrides, or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-Formyl-2(5H)-furanone.
Reduction: (S)-(-)-5-Hydroxymethyl-2(5H)-furanone.
Substitution: Esters, ethers, and other derivatives.
Wirkmechanismus
The mechanism by which (S)-(-)-5-Hydroxymethyl-2(5H)-furanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.
Vergleich Mit ähnlichen Verbindungen
(S)-(-)-5-Hydroxymethyl-2(5H)-furanone: is compared with other similar compounds to highlight its uniqueness:
4-Hydroxy-5-methyl-3-furanone: Similar in structure but differs in the position of the hydroxyl group.
2-Furoic acid: A related compound with a different functional group.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another furanone derivative with additional methyl groups.
Eigenschaften
IUPAC Name |
(2S)-2-(hydroxymethyl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1-2,4,6H,3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNLUIGMHSSXHB-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)O[C@@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


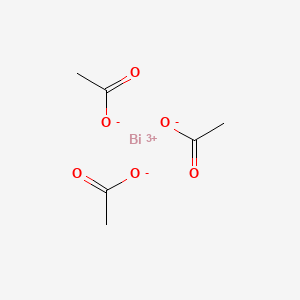
![5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B1580595.png)
